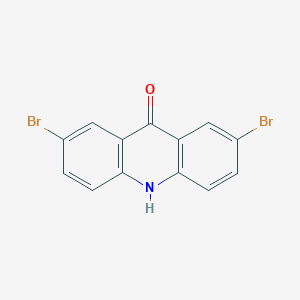

2,7-dibromo-10H-acridin-9-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

2,7-dibromo-10H-acridin-9-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7Br2NO/c14-7-1-3-11-9(5-7)13(17)10-6-8(15)2-4-12(10)16-11/h1-6H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALEGIHZSVGKVFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C3=C(N2)C=CC(=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396131 | |

| Record name | 2,7-dibromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10352-14-4 | |

| Record name | 2,7-dibromo-10H-acridin-9-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396131 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 2,7 Dibromo 10h Acridin 9 One and Its Derivatives

Advanced Synthetic Pathways for 2,7-Dibromo-10H-acridin-9-one

Advanced synthetic routes to this compound can be broadly categorized into direct bromination of a pre-formed acridone (B373769) core and construction of the dibrominated acridone skeleton from acyclic precursors.

Direct Bromination Approaches

Direct bromination of the acridone ring is a common strategy, with the regioselectivity being a key challenge. The electron-rich nature of the acridone system allows for electrophilic aromatic substitution, and specific reagents can favor substitution at the C-2 and C-7 positions.

N-Bromosuccinimide (NBS) is a widely used reagent for the bromination of aromatic and heteroaromatic compounds. nih.gov It is considered a practical, low-cost, and relatively stable source of electrophilic bromine. nih.gov The reaction of acridone precursors with NBS has been shown to be an effective method for producing 2,7-dibromoacridone derivatives. For instance, the bromination of 10-decyl-9-acridone with NBS yields 2,7-dibromo-10-decylacridin-9(10H)-one in high yield. rsc.org This direct approach is advantageous for its simplicity.

Research on a thymine-acridine conjugate demonstrated that treatment with NBS in anhydrous chloroform (B151607), even under conditions that could favor radical processes, resulted in the predominant formation of a dibromo-substituted product on the acridine (B1665455) ring. tandfonline.comresearchgate.nettandfonline.com Nuclear Overhauser effect (NOE) difference spectroscopy confirmed that the bromination occurred specifically at the C-2 and C-7 positions of the acridone moiety. tandfonline.comtandfonline.com This highlights the propensity for electrophilic aromatic substitution on the electron-rich acridone ring over other potential reaction pathways. tandfonline.comresearchgate.net The selectivity of this reaction can, however, be dependent on the solvent used. tandfonline.com

Table 1: Synthesis of 2,7-Dibromoacridone Derivatives using NBS

| Starting Material | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 10-Decyl-9-acridone | NBS | 2,7-Dibromo-10-decylacridin-9(10H)-one | 89% | rsc.org |

NBS: N-Bromosuccinimide, AIBN: Azobisisobutyronitrile

Ammonium polyhalides, such as benzyltriethylammonium (BTEA) polyhalides, have been employed for the halogenation of π-deficient aromatic heterocycles like acridone. documentsdelivered.comresearchgate.net These reagents can effectively produce mono- and dihalogenated acridone derivatives under mild conditions. researchgate.net The use of polyhalide ionic liquids represents a more recent development, offering potential advantages as "green" halogenation reagents due to their low volatility. nih.gov Tribromide-containing ionic liquids have shown enhanced reactivity and higher yields in bromination reactions. nih.gov

Multi-Step Synthesis from Substituted Anilines and Carboxylic Acid Precursors

Building the acridone ring system from simpler, substituted precursors is a versatile approach that allows for precise control over the substitution pattern.

The Ullmann condensation, a copper-catalyzed reaction, is a classical and effective method for forming C-N bonds, which is a key step in the synthesis of the acridone scaffold. nih.govwikipedia.orgorganic-chemistry.org A common strategy involves the condensation of a 2-halobenzoic acid with a substituted aniline (B41778). rsc.org For example, 2-bromobenzoic acid can be reacted with various aniline derivatives in the presence of potassium carbonate and copper to yield 2-arylamino benzoic acids. rsc.org These intermediates are then cyclized, typically using a dehydrating agent like polyphosphoric acid (PPA), to form the corresponding acridone derivative. rsc.org This method provides a reliable pathway to a wide range of substituted acridones. rsc.org

Table 2: Ullmann Condensation for Acridone Synthesis

| Reactant 1 | Reactant 2 | Catalyst/Base | Intermediate | Cyclization Agent | Product | Reference |

|---|---|---|---|---|---|---|

| 2-Bromobenzoic acid (37) | Aniline derivatives (38) | Cu, K₂CO₃ | 2-Arylamino benzoic acids (39) | PPA | Acridone derivatives (40) | rsc.org |

PPA: Polyphosphoric acid

A specific and efficient multi-step synthesis for 2,7-dibromoacridine (B8198655) derivatives starts from bis(4-bromophenyl)amine (B36456). researchgate.netresearchgate.net The reaction of bis(4-bromophenyl)amine with oxalyl chloride does not directly yield the acridone but first forms N-(4-bromophenyl)-5-bromoisatin in high yield. researchgate.netresearchgate.netvulcanchem.com This isatin (B1672199) intermediate is then subjected to ring-opening and subsequent cyclization upon treatment with potassium hydroxide (B78521), which affords 2,7-dibromoacridine-9-carboxylic acid. researchgate.netresearchgate.net This carboxylic acid derivative serves as a versatile precursor for further functionalization. researchgate.net

Table 3: Synthesis via Bis(4-bromophenyl)amine and Oxalyl Chloride

| Step | Reactants | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1 | Bis(4-bromophenyl)amine, Oxalyl chloride | - | N-(4-Bromophenyl)-5-bromoisatin | 91% | vulcanchem.com |

Palladium-Catalyzed Cross-Coupling Reactions in Acridone Derivative Synthesis

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a versatile platform for the derivatization of the this compound core. nih.govmdpi.com These reactions are characterized by their high efficiency, functional group tolerance, and the ability to construct complex molecular architectures from readily available starting materials.

C–N Cross-Coupling for N-Substituted Acridones

The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, has proven to be a highly effective method for the synthesis of N-substituted acridones. wikipedia.orgresearchgate.net This reaction allows for the facile formation of a C-N bond at the 10-position of the acridone ring, providing access to a diverse range of derivatives. The reaction typically employs a palladium catalyst, a phosphine (B1218219) ligand, and a base to facilitate the coupling process. thieme-connect.commit.edu

The scope of the Buchwald-Hartwig amination in acridone synthesis is broad, accommodating a variety of anilines, as well as benzylic and aliphatic amines, to produce the corresponding N-substituted acridones in high yields. thieme-connect.com For instance, the reaction of 2,2'-dibromobenzophenone (B1588541) with various amines in the presence of a palladium catalyst system, such as Pd2dba3 and dppf, affords the corresponding 10-substituted acridin-9(10H)-ones. thieme-connect.com Microwave-assisted Buchwald-Hartwig double amination has also been shown to significantly reduce reaction times from hours to minutes while achieving moderate to excellent yields. acs.org

Challenges in these coupling reactions can arise from the nature of the substrates. For example, the presence of the amino group in 3-halo-2-aminopyridines can lead to chelation of the palladium catalyst, hindering the reaction. nih.gov However, the use of specific ligands like RuPhos and BrettPhos has been shown to overcome these challenges, enabling efficient coupling with a range of primary and secondary amines. nih.gov

| Starting Material | Amine | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,2'-Dibromobenzophenone | p-Toluidine | Pd2dba3/dppf/KOtBu | 10-(4-Methylphenyl)acridin-9(10H)-one | 95% | thieme-connect.com |

| 1,4-Dibromo-2-(trifluoromethyl)benzene | Phenoxazine | Pd(OAc)2/t-Bu3P·HBF4/NaOt-Bu | 10,10'-(2-(Trifluoromethyl)-1,4-phenylene)bis(10H-phenoxazine) | 89% | acs.org |

| 1,4-Dibromo-2,5-bis(trifluoromethyl)benzene | Phenothiazine | Pd(OAc)2/t-Bu3P·HBF4/NaOt-Bu | 10,10'-(2,5-Bis(trifluoromethyl)-1,4-phenylene)bis(10H-phenothiazine) | 58% | acs.org |

Heck Cross-Coupling for C-C Bond Formation

The Heck reaction, a palladium-catalyzed reaction between an aryl or vinyl halide and an alkene, is a cornerstone of C-C bond formation in organic synthesis. organic-chemistry.orgnih.gov This reaction has been successfully applied to the functionalization of the this compound scaffold, enabling the introduction of vinyl groups at the brominated positions. These vinylated acridones can then serve as precursors for further transformations.

For example, the Heck cross-coupling reaction of 2,7-dibromo-N-(dodecyl)acridone with 4-vinylpyridine, followed by methylation, has been utilized to synthesize specific acridone derivatives for cell imaging applications. mdpi.com The reaction typically proceeds in the presence of a palladium catalyst, a phosphine ligand, and a base. The choice of catalyst and reaction conditions can influence the efficiency and selectivity of the coupling. organic-chemistry.orguniurb.it While the classic Heck reaction forms C(sp²)–C(sp²) bonds, a reductive variant allows for the formation of alkyl–aryl linkages from alkenes. nih.gov

| Starting Material | Alkene | Catalyst System | Product | Reference |

|---|---|---|---|---|

| 2,7-Dibromo-N-(dodecyl)acridone | 4-Vinylpyridine | Pd(OAc)2/P(o-tol)3/Et3N | 2,7-Di(pyridin-4-ylvinyl)-10-dodecylacridin-9(10H)-one | mdpi.com |

| Aryl Halide | Alkene | Palladium Catalyst/Base | Substituted Alkene | organic-chemistry.orgnih.gov |

Sonogashira Cross-Coupling for Ethynyl-Substituted Acridones

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, provides a direct route to ethynyl-substituted acridones. wikipedia.orglibretexts.org This methodology is particularly valuable for the synthesis of π-conjugated systems with potential applications in materials science and medicinal chemistry. rsc.orgresearchgate.net

The reaction of this compound derivatives with various terminal alkynes under Sonogashira conditions affords the corresponding 2,7-di(alkynyl)acridones. For instance, coupling with N-dialkylated-ethynylaniline yields donor-acceptor-donor (D-A-D) chromophores with interesting photophysical properties. rsc.org The reaction conditions, including the choice of palladium and copper catalysts, base, and solvent, are crucial for achieving high yields and preventing side reactions such as the homocoupling of the alkyne. wikipedia.orgpitt.edu The reactivity of the aryl halide follows the general trend I > Br > Cl, making the dibromoacridone an ideal substrate for this transformation. libretexts.org

| Starting Material | Alkyne | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2,7-Dibromo-10-decylacridin-9-one | N,N-Dibutyl-4-ethynylaniline | Pd(PPh3)2Cl2/CuI/Et3N | 2,7-Bis((4-(dibutylamino)phenyl)ethynyl)-10-decylacridin-9(10H)-one | 58% | rsc.org |

| 2,7-Dibromo-10-decyl-9-(dicyanomethylene)acridan | N,N-Dibutyl-4-ethynylaniline | Pd(PPh3)2Cl2/CuI/Et3N | 2-(2,7-Bis((4-(dibutylamino)phenyl)ethynyl)-10-decylacridin-9(10H)-ylidene)malononitrile | 73% | rsc.org |

Mechanistic Investigations of Reactivity and Functionalization

Understanding the mechanistic pathways of the reactions involving the acridinone (B8587238) core is essential for optimizing existing synthetic methods and designing new transformations.

Oxidation and Reduction Pathways of the Acridinone Core

The acridone core can undergo both oxidation and reduction, and these processes are influenced by the nature and position of substituents. Electrochemical studies have shown that acridone derivatives can be oxidized, with the oxidation potential being sensitive to the electronic properties of the substituents. rsc.org For example, the introduction of electron-donating ethynylaniline groups at the 2,7-positions significantly lowers the oxidation potential compared to an N-phenyl acridone derivative. rsc.org

Spectroelectrochemical experiments have confirmed that upon oxidation, a delocalized cation is formed, often centered on the electron-rich portions of the molecule, such as the ethynylaniline fragments. rsc.org The reduction of the acridone core is generally more difficult. While the parent acridone does not show an electrochemical reduction within the typical solvent stability window, the introduction of strong electron-accepting groups, like a dicyanomethylene group at the 9-position, can enable reduction to occur. rsc.org Computational studies, such as DFT and TDDFT calculations, provide further insight into the electronic transitions and the role of the acridinone core in stabilizing the oxidized and reduced forms. rsc.org

Nucleophilic Substitution Reactions at Brominated Positions

The bromine atoms at the 2- and 7-positions of this compound are susceptible to nucleophilic substitution, although these reactions often require specific conditions. worktribe.com In contrast to the more common palladium-catalyzed cross-coupling reactions, direct nucleophilic aromatic substitution (SNAr) on the electron-rich acridone ring is generally challenging.

However, in certain contexts, nucleophilic substitution can be achieved. For instance, the reaction of a 7-nitro-6-chloroacridone derivative with piperazine (B1678402) proceeds via nucleophilic substitution at the C-6 position. conicet.gov.ar The reactivity of the halogenated positions is significantly influenced by the electronic nature of the acridone ring and the presence of activating or deactivating groups. The rate of nucleophilic substitution reactions is dependent on several factors, including the nature of the substrate, the strength of the nucleophile, the leaving group ability, and the solvent. bits-pilani.ac.in Generally, for SNAr reactions to proceed, the aromatic ring must be activated by strong electron-withdrawing groups.

Electrophilic Substitution Patterns and Regioselectivity

The acridine ring system's reactivity towards electrophiles is sensitive to the electronic properties of the ring and the nature of the reactant. ijpsjournal.com Generally, classical electrophilic substitution reactions on the acridin-9-one core are not highly regioselective and can lead to multiple products. rsc.org The presence of the electron-withdrawing bromine atoms at the 2 and 7 positions of this compound further deactivates the aromatic rings towards electrophilic attack.

However, the regioselectivity of electrophilic substitution can be influenced by existing substituents. For instance, the presence of an electron-donating group, such as a hydroxy or methoxy (B1213986) group, at the 2-position of the acridine ring directs electrophilic substitution, like formylation, to the 1-position. thieme-connect.comtandfonline.com This directing effect is attributed to the resonance stabilization of the intermediate carbocation. acs.org In the case of 2,7-disubstituted acridines, electrophilic attack is generally preferred at the benzenoid rings. humanjournals.com For example, the bromination of acridine can yield 2-bromo and 2,7-dibromo products. humanjournals.com

The reactivity of the acridine nucleus is also dependent on the reaction conditions. For instance, nitration of acridine can result in a mixture of isomers, while nitration of acridine N-oxide preferentially yields the 9-nitro derivative. humanjournals.com

C-H Bond Functionalization: Oxygenation, Acylation, and Alkylation

Direct C-H bond functionalization of the acridone core offers an alternative to classical electrophilic substitution for introducing various functional groups. While specific examples for this compound are not extensively detailed in the provided results, general principles of C-H functionalization on related heterocyclic systems can be considered.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the selective modification of aromatic compounds. nih.gov For instance, palladium-catalyzed reactions can achieve para-selective C-H functionalization of benzylic electrophiles. nih.gov Such methods could potentially be adapted for the selective functionalization of the acridone scaffold.

Intramolecular Friedel-Crafts acylation is a key step in the synthesis of the acridone skeleton itself, demonstrating a form of C-H functionalization. mdpi.com The cyclization of 2-aminobenzoic acid derivatives in the presence of a dehydrating agent like polyphosphoric acid leads to the formation of the acridone ring system. mdpi.com

Furthermore, domino reactions involving C-H functionalization have been developed for the synthesis of complex fused heterocyclic systems, including those related to acridines. researchgate.net These methods often involve a cascade of reactions that form multiple C-C or C-heteroatom bonds in a single operation.

Derivatization at the 10H-Nitrogen Position

N-Alkylation Strategies

The nitrogen atom at the 10-position of the acridin-9-one scaffold is a key site for derivatization, allowing for the introduction of various alkyl and functionalized side chains. thieme-connect.de This modification is crucial for tuning the molecule's physical and chemical properties, including its solubility and biological activity. rsc.org

A common strategy for N-alkylation involves the reaction of the acridone with an alkyl halide in the presence of a base. ijpsjournal.comijpsjournal.com For instance, this compound can be N-alkylated with various alkyl halides, such as 1,3-dibromopropane (B121459) or 1,4-dibromobutane, in a biphasic system of tetrahydrofuran (B95107) (THF) and aqueous potassium hydroxide, often with a phase-transfer catalyst like tetrabutylammonium (B224687) bromide. ijpsjournal.comijpsjournal.com The use of strong bases like potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) is also an effective method for N-alkylation with reagents like propargyl bromide. rsc.org

Another approach involves the use of trifluoromethanesulfonic acid esters (triflates) as potent alkylating agents under mild conditions. researchgate.net This method is particularly useful for introducing methyl groups to form acridinium (B8443388) salts. cardiff.ac.uksemanticscholar.org

The following table summarizes some N-alkylation reactions of acridone derivatives:

| Acridone Derivative | Alkylating Agent | Base/Catalyst | Solvent | Product | Reference |

| 2,7-dimethylacridin-9(10H)-one | 1,3-dibromopropane | 6N KOH / Tetrabutylammonium bromide | THF / Water | 1,3-bis(2,7-dimethylacridin-9(10H)-on-10-yl)propane | ijpsjournal.com |

| Acridone | 1-bromodecane | Potassium hydroxide / Potassium iodide | THF | 10-decylacridin-9-one | rsc.org |

| Acridone derivatives | Propargyl bromide | Potassium tert-butoxide | DMSO | 10-(prop-2-yn-1-yl)acridin-9-one derivatives | rsc.org |

| Phenyl acridine-9-carboxylate | Methyl trifluoromethanesulfonate (B1224126) | - | Dichloromethane | 10-methyl-9-(phenoxycarbonyl)acridinium trifluoromethanesulfonate | semanticscholar.org |

Methylation of Acridinium Esters

The methylation of the nitrogen atom in acridine-9-carboxylates is a critical step in the synthesis of chemiluminescent acridinium esters. semanticscholar.orgresearchgate.netnih.gov This transformation converts the acridine into an acridinium salt, which is essential for the subsequent light-emitting reaction. researchgate.net

The most common methylating agent used for this purpose is methyl trifluoromethanesulfonate (methyl triflate). researchgate.netsemanticscholar.orgresearchgate.net The reaction is typically carried out in an aprotic solvent such as dichloromethane. semanticscholar.org While generally effective, the methylation of the acridine nitrogen can sometimes be challenging. cardiff.ac.uk

The synthesis of acridinium esters often follows a multi-step pathway:

Conversion of acridine-9-carboxylic acid to its acid chloride. nih.gov

Esterification with a phenol (B47542) derivative. semanticscholar.orgnih.gov

N-methylation of the acridine ring to form the acridinium salt. semanticscholar.orgnih.gov

For example, 4-[2-(succinimidyloxycarbonyl)ethyl]phenyl 2,7-dibromoacridine-9-carboxylate can be methylated with methyl trifluoromethanesulfonate to yield the corresponding 10-methylacridinium (B81027) trifluoromethanesulfonate. researchgate.net

Spectroscopic and Structural Elucidation of this compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of this compound and its derivatives. mdpi.comceon.rsd-nb.info Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the protons and carbons in the molecule, allowing for unambiguous structural assignment. researchgate.netceon.rs

In the ¹H NMR spectrum of 2,7-dibromoacridine-9-carboxylic acid, the aromatic protons typically appear as doublets and doublets of doublets in the downfield region, consistent with the substituted acridine ring system. researchgate.net For instance, the protons H1/H8, H4/H5, and H3/H6 of 2,7-dibromoacridine-9-carboxylic acid have been reported with distinct chemical shifts and coupling constants. researchgate.net

The ¹³C NMR spectrum provides information on all carbon atoms, including the quaternary carbons of the acridine core and the carbonyl carbon of the acridone. researchgate.net The chemical shifts are sensitive to the electronic effects of the substituents. For example, the bromine atoms in this compound cause a downfield shift of the carbons to which they are attached.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are often employed for a complete and unambiguous assignment of all proton and carbon signals, especially for complex derivatives. ceon.rsmdpi.com

The following table presents representative ¹H and ¹³C NMR data for 2,7-dibromoacridine-9-carboxylic acid:

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| 1/8 | 8.32 (d, 2.1 Hz) | 129.8 (d) |

| 2/7 | - | 118.1 (s) |

| 3/6 | 8.06 (dd, 2.1 and 9.3 Hz) | 133.3 (d) |

| 4/5 | 8.18 (d, 9.3 Hz) | 131.1 (d) |

| 4a/10a | - | 147.2 (s) |

| 8a/9a | - | 122.2 (s) |

| 9 | - | 143.7 (s) |

| C=O | - | 167.2 (s) |

| Data obtained from DMSO-d₆ solvent. researchgate.net |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the fragmentation patterns of this compound. The presence of two bromine atoms is a distinct feature that gives rise to a characteristic isotopic pattern in the mass spectrum. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with nearly equal natural abundance. Consequently, a molecule containing two bromine atoms will exhibit a triplet of peaks (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1 for the molecular ion cluster. This unique isotopic signature provides a high degree of confidence in the identification of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound. The IR spectrum of this compound is characterized by a series of absorption bands that correspond to the vibrational modes of its constituent bonds. The most prominent features in the IR spectrum are the stretching vibrations of the N-H and C=O groups, which are characteristic of the acridinone core.

The N-H stretching vibration typically appears as a sharp to moderately broad band in the region of 3300-3100 cm⁻¹. The exact position of this band can be influenced by hydrogen bonding interactions in the solid state. The C=O stretching vibration of the ketone group is observed as a strong, sharp band in the range of 1640-1620 cm⁻¹. The conjugation of the carbonyl group with the aromatic system and the presence of the intramolecular hydrogen bond between the N-H and C=O groups can shift this band to a lower frequency compared to a simple ketone.

Other significant absorption bands in the IR spectrum include the C=C stretching vibrations of the aromatic rings, which are typically found in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the acridinone ring system can be observed around 1350-1250 cm⁻¹. The C-Br stretching vibrations are expected to appear in the lower frequency region of the spectrum, typically below 700 cm⁻¹.

| Functional Group | Vibrational Mode | **Typical Wavenumber (cm⁻¹) ** |

| N-H | Stretching | 3300-3100 |

| C=O | Stretching | 1640-1620 |

| C=C (aromatic) | Stretching | 1600-1450 |

| C-N | Stretching | 1350-1250 |

| C-Br | Stretching | < 700 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within this compound. The UV-Vis spectrum of this compound, typically recorded in a suitable solvent such as chloroform or dimethylformamide, exhibits characteristic absorption bands that arise from π-π* and n-π* electronic transitions within the conjugated acridinone system.

The spectrum generally shows intense absorption bands in the UV region and potentially weaker bands extending into the visible region. The π-π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital, are usually the most intense. These are often observed as multiple bands due to the extended π-system of the acridinone core. The n-π* transitions, involving the promotion of a non-bonding electron (from the nitrogen or oxygen atoms) to a π* antibonding orbital, are typically weaker in intensity and may be observed as a shoulder on the main absorption bands.

The position and intensity of these absorption bands are sensitive to the solvent polarity and the presence of substituents on the acridinone ring. The bromine atoms at the 2 and 7 positions can influence the electronic properties of the molecule through their inductive and resonance effects, leading to shifts in the absorption maxima compared to the unsubstituted acridinone.

| Solvent | λmax (nm) | **Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) ** |

| Chloroform | 392, 409 | Not Reported |

| Dimethylformamide | 400, 420 | Not Reported |

X-ray Crystallography for Solid-State Molecular Conformation

Key parameters that would be determined from an X-ray crystal structure include bond lengths, bond angles, and torsion angles. This information would reveal the planarity of the acridinone ring system, which is expected to be nearly planar due to its aromatic nature. The analysis would also show the orientation of the bromine atoms relative to the acridinone core and provide details about any intermolecular interactions, such as hydrogen bonding between the N-H group of one molecule and the C=O group of a neighboring molecule. These intermolecular forces play a crucial role in the packing of the molecules in the crystal lattice and can significantly influence the material's bulk properties, such as its melting point, solubility, and solid-state fluorescence.

Computational and Theoretical Chemistry Studies

Computational and theoretical chemistry studies, particularly those employing quantum chemical methods, have become indispensable tools for understanding the structure, properties, and reactivity of molecules like this compound. These methods allow for the in-silico investigation of various molecular properties, providing insights that can be challenging to obtain through experimental techniques alone. By modeling the behavior of electrons and nuclei, computational studies can predict molecular geometries, vibrational frequencies, electronic spectra, and other important characteristics.

These theoretical investigations are often used in conjunction with experimental data to provide a more complete picture of the molecule's behavior. For instance, calculated vibrational frequencies can aid in the assignment of experimental IR spectra, and predicted electronic transitions can help to interpret UV-Vis spectra. Furthermore, computational studies can be used to screen potential derivatives of this compound for desired properties, thereby guiding synthetic efforts towards the most promising candidates for specific applications.

Density Functional Theory (DFT) for Ground State Electronic Structure

Density Functional Theory (DFT) has emerged as a powerful and widely used computational method for investigating the ground state electronic structure of this compound and its derivatives. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, which is a function of only three spatial coordinates. This approach is computationally less demanding than traditional wave function-based methods, allowing for the study of relatively large molecules with reasonable accuracy.

For this compound, DFT calculations are typically performed using a specific combination of an exchange-correlation functional (e.g., B3LYP, PBE0) and a basis set (e.g., 6-31G(d), cc-pVTZ). These calculations can provide a wealth of information about the molecule's electronic properties, including the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a particularly important parameter as it is related to the molecule's electronic transitions, chemical reactivity, and potential for use in electronic devices. DFT can also be used to calculate other electronic properties such as the distribution of electron density, molecular electrostatic potential, and atomic charges, which provide insights into the molecule's reactivity and intermolecular interactions.

Geometric Optimization and Vibrational Analysis

A crucial first step in any DFT study is the geometric optimization of the molecule's structure. This process involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface. For this compound, this would result in a predicted three-dimensional structure with specific bond lengths, bond angles, and dihedral angles. The optimized geometry represents the most stable conformation of the molecule in the gas phase and serves as the starting point for further calculations.

Following geometric optimization, a vibrational analysis is typically performed. This involves calculating the second derivatives of the energy with respect to the atomic coordinates. The results of this analysis are a set of vibrational frequencies and their corresponding normal modes. A key outcome of this calculation is the confirmation that the optimized structure is a true minimum on the potential energy surface, which is indicated by the absence of any imaginary frequencies.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the Nuclear Magnetic Resonance (NMR) chemical shifts of molecules like this compound and its derivatives. researchgate.net These predictions are crucial for the structural elucidation and characterization of newly synthesized compounds. nih.govmdpi.com

The process often involves optimizing the molecular geometry using a specific DFT functional and basis set, such as B3LYP/6-31G**, followed by the application of the Gauge-Including Atomic Orbital (GIAO) method to calculate the NMR chemical shifts. researchgate.net The accuracy of these predictions can be enhanced by considering solvent effects, either implicitly through continuum models or explicitly. liverpool.ac.uk

For acridinone systems, both ¹H and ¹³C NMR spectra are of interest. researchgate.net The chemical shifts of protons and carbons in the acridone core are sensitive to the nature and position of substituents. For instance, in a study of 2,7-dibromo-10-decylacridin-9-one, the ¹H NMR spectrum in chloroform-d (B32938) showed distinct signals for the aromatic protons, with the proton at position 8 appearing at a downfield chemical shift due to the anisotropic effect of the carbonyl group. rsc.org The ¹³C NMR spectrum of the same compound exhibited the carbonyl carbon signal at approximately 175.71 ppm. rsc.org

Machine learning algorithms and neural networks are also emerging as powerful tools for predicting NMR chemical shifts with increasing accuracy. nih.govncssm.edu These methods are trained on large databases of experimental and calculated NMR data to learn the complex relationships between molecular structure and chemical shifts. nih.govchemaxon.com

Below is a table summarizing the experimental ¹H and ¹³C NMR chemical shifts for a derivative, 2,7-dibromo-10-decylacridin-9-one, which provides a reference for computational predictions. rsc.org

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C=O | - | 175.71 |

| Aromatic CH | 8.65 (d, J = 2.5 Hz, 2H), 7.79 (dd, J = 9.2, 2.5 Hz, 2H), 7.37 (d, J = 9.2 Hz, 2H) | 140.53, 137.08, 130.54, 123.82, 116.88, 115.13 |

| N-Alkyl CH₂ | 4.29 (t, 2H) | 46.75 |

| Alkyl Chain | 1.90 (p, J = 7.8 Hz, 2H), 1.59–1.49 (m, 2H), 1.44 (p, J = 14.7, 7.1 Hz, 2H), 1.37–1.23 (m, 10H), 0.90 (t, J = 6.8 Hz, 3H) | 32.01, 29.70, 29.64, 29.48, 29.42, 27.31, 27.01, 22.82, 14.26 |

Electrochemical Properties (Ionization Potentials, Electron Affinities)

The electrochemical properties of this compound derivatives, such as their ionization potentials (IP) and electron affinities (EA), are critical for understanding their potential in electronic applications. These properties can be computationally predicted using DFT methods. acs.orgbeilstein-journals.org The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels are calculated, from which the IP and EA can be estimated.

For donor-acceptor-donor (D-A-D) triads based on the acridone core, the electrochemical behavior is significantly influenced by the nature of the donor and acceptor moieties. rsc.org In a study of acridone derivatives with ethynylaniline donors, both ketone and dicyanomethylene derivatives displayed similar oxidation potentials around 0.35 V versus the ferrocene/ferrocenium (Fc/Fc+) couple. nih.gov This suggests that the oxidation process is primarily associated with the electron-donating ethynylaniline fragments. nih.gov

Conversely, the reduction potentials are more sensitive to the acceptor part of the molecule. The dicyanomethylene derivative of an acridone core showed a reduction peak at -1.5 V vs Fc/Fc+, while the ketone variant did not show a reduction peak within the solvent's electrochemical window. nih.gov This indicates that the dicyanomethylene group is a stronger electron acceptor than the carbonyl group of the acridone.

Computational studies have shown that upon one- or two-electron oxidation, the resulting cationic charge is delocalized throughout the aniline backbone, indicating a stable cation which is a desirable characteristic for electron donor materials. rsc.org In contrast, upon reduction, the anionic charge tends to localize on the keto functional group. rsc.org

The following table presents the calculated HOMO and LUMO energy levels for a series of acridone-amine based donor-acceptor molecules, which are related to their ionization potentials and electron affinities. researchgate.net

| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) |

| 1 | -5.11 | -2.56 | 2.55 |

| 2 | -4.95 | -2.36 | 2.59 |

| 3 | -5.04 | -2.48 | 2.56 |

| 4 | -5.08 | -2.52 | 2.56 |

| 5 | -5.10 | -2.54 | 2.56 |

Time-Dependent Density Functional Theory (TDDFT) for Excited State Properties

Photophysical Property Prediction (Absorption and Emission)

Time-Dependent Density Functional Theory (TDDFT) is a widely used computational method to predict the photophysical properties of molecules, including the absorption and emission spectra of this compound and its derivatives. nih.gov This approach allows for the calculation of vertical excitation energies, which correspond to the maxima in the absorption spectra (λ_max_).

For acridone-based donor-acceptor-donor (D-A-D) triads, TDDFT calculations can provide insights into the nature of the electronic transitions. nih.gov For example, in a study of acridone derivatives with ethynylaniline donors, the lowest energy absorption was attributed to a transition from the HOMO, primarily located on the donor moieties, to the LUMO, centered on the acridone acceptor core. nih.gov This type of transition is characteristic of intramolecular charge transfer (ICT). nih.gov

The predicted absorption maxima can be compared with experimental data to validate the computational methodology. For instance, for a ketone derivative of an acridone D-A-D triad, the calculated absorption maximum was in good agreement with the experimentally observed value. nih.gov

The emission properties can also be predicted by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state. The difference between the absorption and emission energies gives the Stokes shift, which is an important parameter for fluorescent molecules. nih.gov Acridone derivatives are known to be fluorescent, and their emission color can be sensitive to their environment. nih.gov

The table below shows a comparison of experimental and TDDFT-calculated absorption and emission data for a donor-acceptor acridone derivative. nih.gov

| Property | Experimental Value | Calculated Value (TDDFT) |

| Absorption Maximum (λ_abs) | 425 nm | - |

| Emission Maximum (λ_em_) | 454 nm (in hexane) | - |

| Stokes Shift | 5000-10000 cm⁻¹ | - |

Analysis of Intramolecular Charge Transfer (ICT) Characteristics

The concept of intramolecular charge transfer (ICT) is central to understanding the photophysical behavior of many donor-acceptor molecules, including derivatives of this compound. nih.gov In these systems, the acridone core typically acts as the electron acceptor, while various substituents can be introduced to serve as electron donors. mdpi.com

Upon photoexcitation, an electron is promoted from a molecular orbital localized on the donor to an orbital localized on the acceptor, resulting in a significant change in the molecule's dipole moment. rsc.org This charge separation in the excited state is a hallmark of ICT. mdpi.com

Computational methods, particularly TDDFT, are invaluable for analyzing the ICT characteristics of these molecules. nih.gov By examining the molecular orbitals involved in the electronic transitions, it is possible to confirm the charge-transfer nature of the excited state. rsc.org For example, in donor-acceptor acridone derivatives, the HOMO is often located on the donor groups, while the LUMO is centered on the acridone acceptor. rsc.orgnih.gov The transition from HOMO to LUMO, therefore, corresponds to an ICT process. nih.gov

The extent of ICT can be influenced by several factors, including the strength of the donor and acceptor groups and the nature of the solvent. mdpi.comrsc.org Solvatochromism, the change in absorption or emission color with solvent polarity, is a common experimental manifestation of ICT. nih.gov As the solvent polarity increases, the charge-separated excited state is stabilized to a greater extent than the ground state, leading to a red-shift in the emission spectrum. mdpi.com

A Lippert-Mataga analysis of the solvatochromic shift can be used to estimate the change in dipole moment upon excitation, providing a quantitative measure of the ICT character. nih.gov For an acridone derivative, a transition dipole moment of 13.8 D was determined, consistent with a significant ICT transition. nih.gov

Molecular Docking Simulations for Ligand-Biomolecule Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor, such as a protein or a nucleic acid. researchgate.net This method is instrumental in drug discovery and development for understanding the interactions between a potential drug molecule, like a derivative of this compound, and its biological target. ijpsjournal.comijpsjournal.com

Acridone derivatives have been investigated as potential anticancer agents, and molecular docking studies have been employed to elucidate their mechanism of action. ijpsjournal.comijpsjournal.com For instance, bis-acridone derivatives have been docked into the active sites of topoisomerase I and II, enzymes that are crucial for DNA replication and are common targets for cancer chemotherapy. ijpsjournal.comijpsjournal.com

The docking simulations provide a binding score, which is an estimate of the binding affinity between the ligand and the receptor. ijpsjournal.com A more negative score typically indicates a more favorable binding interaction. ijpsjournal.com The simulations also reveal the specific interactions, such as hydrogen bonds, van der Waals interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. ijpsjournal.com

These studies can identify key amino acid residues in the protein's active site that are involved in the binding of the acridone derivative. ijpsjournal.comijpsjournal.com This information is invaluable for the rational design of new derivatives with improved binding affinity and specificity. ijpsjournal.com For example, by modifying the substituents on the acridone core, it is possible to enhance the interactions with the target protein and potentially increase the compound's therapeutic efficacy. ijpsjournal.com

The table below summarizes the results of a molecular docking study of bis-acridone derivatives with topoisomerase IIβ. ijpsjournal.com

| Compound | Binding Energy (kcal/mol) | Interacting Residues | Interaction Type |

| BFM | -9.27 | - | - |

| BBT | -9.11 | - | - |

| BPL | - | - | - |

| BPR | - | - | - |

Analysis of Aromaticity Using NICS(0) Computations

Nucleus-Independent Chemical Shift (NICS) is a computational method used to assess the aromaticity of a cyclic molecule. researchgate.netmdpi.com The NICS(0) value, which is the negative of the magnetic shielding calculated at the geometric center of a ring, is a widely used indicator of aromaticity. rsc.orgdiva-portal.org A negative NICS(0) value suggests diatropic ring currents and thus aromatic character, while a positive value indicates paratropic ring currents and anti-aromatic character. mdpi.com Values close to zero are indicative of non-aromatic systems. mdpi.com

For polycyclic systems like this compound, NICS(0) calculations can be performed for each ring to understand the local aromaticity within the molecule. rsc.org In a study of donor-acceptor acridone derivatives, the aromaticity of the acridone core was assessed in its neutral, oxidized, and reduced states to gain insight into the stability of these species. rsc.org

In the neutral form of these acridone derivatives, the central pyridone ring was found to be somewhat aromatic, while the fused benzene (B151609) rings and the terminal aniline rings were aromatic. rsc.org Upon one-electron oxidation, the pyridone ring of the acridone ketone derivative becomes non-aromatic, and the aniline rings become somewhat aromatic, which is consistent with a more quinoidal form. rsc.org In contrast, for the dicyanomethylene derivative, the central pyridone ring maintains its somewhat aromatic character upon oxidation. rsc.org

Upon reduction to the monoanion, the central pyridone ring of the acridone ketone derivative adopts anti-aromatic character, which could explain the difficulty in observing this species experimentally. rsc.org The fused benzene rings become non-aromatic, while the terminal aniline rings retain their aromaticity. rsc.org

The following table presents the NICS(0) values for the different rings of a donor-acceptor acridone derivative in its neutral, oxidized, and reduced states. rsc.org

| Ring | Neutral | Cation | Anion |

| Pyridone | Somewhat Aromatic | Non-aromatic | Anti-aromatic |

| Benzo-fused | Aromatic | Aromatic | Non-aromatic |

| Aniline | Aromatic | Somewhat Aromatic | Aromatic |

Pharmacological and Biological Research on 2,7 Dibromo 10h Acridin 9 One Scaffold

Mechanism of Action and Structure-Activity Relationships (SAR) in Therapeutic Applications

The therapeutic potential of acridone (B373769) derivatives, including those based on the 2,7-dibromo-10H-acridin-9-one scaffold, is rooted in their diverse mechanisms of action at the cellular level. researchgate.net Research into the structure-activity relationships (SAR) of this class of compounds has revealed that the nature and position of substituents on the acridone ring system are critical determinants of their biological properties and selectivity. nih.govnih.gov

The anticancer properties of acridone-based compounds are a primary focus of research. researchgate.net Their activity stems from the ability to interfere with crucial cellular processes in cancer cells, leading to inhibition of proliferation and induction of cell death. The core mechanisms driving these antitumor effects include direct interaction with DNA and the inhibition of key enzymes involved in cell division and maintenance. nih.gov

A principal mechanism of action for many acridone derivatives is their ability to function as DNA intercalating agents. nih.gov The planar aromatic structure of the acridone core allows it to insert between the base pairs of the DNA double helix. nih.govnih.gov This interaction leads to a distortion of the DNA structure, which can interfere with essential cellular processes like replication and transcription, ultimately inhibiting the growth of cancer cells. researchgate.netias.ac.in

The affinity and mode of binding to DNA are influenced by the substituents on the acridone ring. Studies on various 9-substituted acridine (B1665455) derivatives have demonstrated their effectiveness as DNA-intercalating agents. ias.ac.in Spectroscopic methods are commonly used to quantify this interaction, with binding constants (K) providing a measure of the affinity. For instance, certain 9-substituted acridine derivatives have shown binding constants in the range of 1.9 to 7.1 × 105 M−1. ias.ac.in The binding of these compounds to DNA can be further characterized by the percentage of hypochromism observed in UV-Vis spectral titrations, which typically ranges from 40-57% for effective intercalators. ias.ac.in

| Compound Class | Binding Constant (K) (M-1) | Hypochromism (%) | Reference |

|---|---|---|---|

| 9-substituted acridine derivatives | 1.9 - 7.1 × 105 | 40 - 57 | ias.ac.in |

| 3,9-disubstituted acridines | 2.81 - 9.03 × 104 | Not Reported | mdpi.com |

| 2,9-disubstituted acridines | 0.5 - 10.4 × 104 | Not Reported | nih.gov |

DNA topoisomerases are essential enzymes that regulate the topology of DNA during cellular processes such as replication, transcription, and recombination. mdpi.com They are critical targets for anticancer drugs. mdpi.commdpi.com Acridine and acridone derivatives are well-documented inhibitors of both topoisomerase I (Topo I) and topoisomerase II (Topo II). nih.govmdpi.com These enzymes function by creating transient breaks in the DNA strands. mdpi.com

Acridone-based inhibitors can act through two primary mechanisms: as "topoisomerase poisons" that stabilize the enzyme-DNA cleavage complex, leading to lethal double-strand breaks, or as catalytic inhibitors that prevent the enzyme from binding to or cleaving DNA. mdpi.com For example, some novel acridine derivatives have been shown to be topoisomerase suppressors rather than poisons. nih.gov The inhibitory activity is often potent, with some compounds showing strong effects against Topo II at concentrations as low as 5 μM. nih.gov Structure-activity relationship studies have shown that substituents on the acridine core significantly influence the potency and selectivity of topoisomerase inhibition. nih.govmdpi.com For instance, a study on 9-anilinoacridines identified derivatives with SO2 moieties as potent inhibitors of DNA topoisomerase II-mediated DNA religation. nih.gov

| Compound/Derivative Class | Target Enzyme | Activity/Potency | Reference |

|---|---|---|---|

| Acridine-thiosemicarbazone derivatives (DL-08) | Topoisomerase IIα | 79% inhibition at 100 µM | mdpi.com |

| 9-phenylbutyl acridine (16h) | Topoisomerase IIα | Inhibition at 5 µM | nih.gov |

| 9-[(E)-2-phenylethenyl] acridine (1) | Topoisomerase I | Relaxed enzyme at 5 µM | ias.ac.in |

| Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate (2) | Topoisomerase I | Relaxed enzyme at 5 µM | ias.ac.in |

| Acridine-sulfonamide hybrid (7c) | Topoisomerase II | IC50 = 7.33 µM | mdpi.com |

| Acridine-sulfonamide hybrid (8b) | Topoisomerase I | IC50 = 3.41 µM | mdpi.com |

Telomerase is an enzyme responsible for maintaining the length of telomeres, the protective caps at the ends of chromosomes. bohrium.com This enzyme is expressed in the vast majority of cancer cells but not in most normal somatic cells, making it an attractive target for anticancer therapy. bohrium.com Acridine and acridone derivatives have been designed and evaluated as telomerase inhibitors. nih.govnih.gov The primary mechanism for this inhibition is the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA sequence. bohrium.comnih.gov

By stabilizing these four-stranded DNA structures, the acridone ligands prevent telomerase from accessing and elongating the telomeres. nih.govnih.gov The inhibitory potency of these compounds is often evaluated using assays like the Telomeric Repeat Amplification Protocol (TRAP) assay. Studies on disubstituted acridines have identified compounds that inhibit telomerase at micromolar concentrations, with the most active compounds having IC50 values around 2.6 µM. researchgate.net However, research also suggests that telomerase inhibition alone may not be sufficient for cellular growth arrest and that tight binding to G-quadruplexes is also a critical factor. nih.gov

| Compound Class | Reported IC50 | Reference |

|---|---|---|

| 3,6-disubstituted acridine derivatives | 1.3 - 8 µM | nih.gov |

| Disubstituted acridines | 2.6 µM (most active compound) | researchgate.net |

Multidrug resistance (MDR) is a major obstacle in cancer chemotherapy, where cancer cells become resistant to a broad range of structurally and functionally diverse anticancer drugs. nih.govnih.gov One of the key mechanisms of MDR is the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein, which actively pump chemotherapeutic agents out of the cell. mdpi.com

Certain acridone derivatives have been shown to modulate and reverse MDR in cancer cells. nih.govresearchgate.net The mechanism can involve the inhibition of efflux pumps or interference with other resistance-related pathways. For example, a study on anti-calmodulin acridone derivatives found a strong correlation between their ability to inhibit calmodulin-dependent cyclic AMP phosphodiesterase and their anti-MDR activity. nih.gov These compounds were shown to enhance the uptake of vinblastine in MDR cancer cells, with some derivatives being significantly more effective than the known MDR modulator verapamil. nih.gov The structure-activity relationship studies indicated that substitutions on the acridone nucleus, such as an -OCH3 group at the C-4 position, could increase both cytotoxic and anti-MDR activities. nih.gov

The cell cycle is a series of events that leads to cell division and replication. mdpi.com Disrupting the cell cycle is a common strategy for anticancer drugs to inhibit the proliferation of cancer cells. nih.gov Several acridine and acridone derivatives have been found to induce cell cycle arrest, often at the G2/M phase. nih.govmdpi.com This phase is a critical checkpoint before cells enter mitosis.

The induction of G2/M arrest prevents cancer cells from dividing, which can lead to apoptosis (programmed cell death). mdpi.commdpi.com For example, the chalcone derivative (2E)-3-(acridin-9-yl)-1-(2,6-dimethoxyphenyl)prop-2-en-1-one was shown to suppress cell viability and induce cell cycle arrest at the G2/M phase in ovarian cancer cell lines. nih.gov This effect is often linked to the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (Cdks). mdpi.com For instance, genistein, an isoflavonoid, induces G2/M arrest by down-regulating cyclin A and B1 levels. mdpi.com

Anticancer and Antitumor Activities

Activation of Apoptotic Pathways (e.g., p53/Bax)

The induction of apoptosis, or programmed cell death, is a critical mechanism for many anticancer agents. Research on the broader acridine and acridone scaffolds indicates a capacity to trigger this process through the activation of key signaling pathways, notably involving the p53 tumor suppressor protein and its downstream effectors like Bax.

Cellular stresses, including DNA damage, can lead to the stabilization and activation of p53. nih.gov Activated p53 functions as a transcription factor that can induce the expression of several pro-apoptotic genes. nih.gov Among these is the Bax gene, a pivotal member of the Bcl-2 family of proteins that regulate apoptosis. nih.govmdpi.com The p53 protein can bind to a responsive element in the Bax promoter, leading to increased transcription and translation of the Bax protein. mdpi.com

An increase in the Bax/Bcl-2 ratio is a crucial determinant for initiating apoptosis. mdpi.com The pro-apoptotic Bax protein promotes the permeabilization of the outer mitochondrial membrane, leading to the release of apoptogenic factors like cytochrome c into the cytoplasm. nih.gov This event triggers the formation of the apoptosome, a protein complex that activates caspase-9, which in turn activates executioner caspases-3 and -7, culminating in the systematic dismantling of the cell. nih.gov Studies on acridine derivatives have shown they can stabilize the p53 protein, leading to p53-dependent cell death that is blocked when Bax is knocked out. nih.gov Furthermore, in addition to its transcriptional activity, p53 can translocate to the mitochondria and directly interact with Bcl-2 family proteins, including Bax, to promote apoptosis. nih.gov

Targeting Hypoxia-Selective Tumor Cells

Solid tumors often contain regions of low oxygen concentration, or hypoxia, which is associated with resistance to radiation and chemotherapy. nih.gov This has driven the development of hypoxia-selective cytotoxins—compounds that are activated under low-oxygen conditions to become potent cell-killing agents. The acridine scaffold has been utilized in the design of such agents.

A key strategy involves creating bioreductive prodrugs, which are relatively non-toxic in oxygenated environments but are metabolically reduced to a cytotoxic form in hypoxic cells. A series of nuclear-substituted derivatives of nitracrine N-oxide, a bis-bioreductive agent based on the acridine structure, were developed as hypoxia-selective cytotoxins. nih.gov These compounds retain very high hypoxic selectivity, meaning they are significantly more toxic to cells in low-oxygen conditions. nih.gov The parent compound was shown to be selectively toxic to hypoxic cells in tumors in vivo. nih.gov The selectivity and activity of these agents are influenced by substitutions on the acridine rings, which alter their one-electron reduction potentials. nih.gov This principle suggests that the this compound scaffold could potentially be modified for use in targeting hypoxic tumor cells, although specific research on this particular compound is needed.

Role of Halogen Substitution in Modulating Cytotoxicity and Selectivity

The introduction of halogen atoms into a pharmacologically active molecule is a common strategy in medicinal chemistry to modulate its physicochemical properties and biological activity. Structure-activity relationship (SAR) studies on acridone derivatives have demonstrated that halogen substitution plays a significant role in their cytotoxic and selective profiles.

The type, number, and position of halogen substituents can dramatically influence a compound's efficacy. For instance, studies on various acridone analogues have shown that the presence of chlorine or fluorine atoms can enhance cytotoxic activity. mdpi.com In one study of brefeldin A derivatives, compounds featuring a 2-chloro-4,5-difluoro-substituted benzene (B151609) ring showed significantly suppressed growth of K562 leukemia cells. mdpi.com Research on antimalarial acridones also indicates that introducing halogen atoms into the acridone core can have a positive impact on both antiplasmodial activity and safety profiles. nih.gov Specifically, hetero-halogen atoms at the 1 and 2 or 1 and 3 positions were found to be well-tolerated and contributed to potent activity. nih.gov

| Compound Series | Substituent Type/Position | Observed Effect on Biological Activity | Reference |

|---|---|---|---|

| Antimalarial Acridones | Hetero-halogen atoms on Ring A | Positive impact on antiplasmodial activity and safety | nih.gov |

| Brefeldin A Derivatives | 2-chloro-4,5-difluoro-substituted benzene ring | Greatly suppressed K562 leukemia cell growth | mdpi.com |

| Glyfoline Congeners | Nitro group on Ring A | Resulted in inactive compounds | nih.gov |

| Glyfoline Congeners | Amino group on Ring A | Shown to be cytotoxic in vitro | nih.gov |

| 1-Hydroxy-9-acridones | 1-Hydroxy vs. 1-Methoxy | 1-Hydroxy derivatives were more active against HL-60 cells | nih.gov |

Antimicrobial, Antifungal, Antiviral, and Antimalarial Properties

The planar, heterocyclic structure of the acridone scaffold allows it to interact with various biological macromolecules, leading to a broad spectrum of bioactivity. Derivatives of acridone have been investigated and found to possess antimicrobial, antifungal, antiviral, and antimalarial properties, making this chemical class a versatile platform for the development of new anti-infective agents. nih.govnih.govresearchgate.net

Inhibition of Nucleic Acid and Protein Synthesis

A primary mechanism by which acridine and acridone derivatives exert their biological effects is through interaction with nucleic acids. Their planar aromatic ring system allows them to intercalate between the base pairs of DNA. mdpi.com This binding can interfere with the function of enzymes that act on DNA, such as DNA and RNA polymerases, thereby inhibiting the synthesis of both DNA and RNA. sigmaaldrich.com

Furthermore, research has demonstrated that certain acridine compounds can disrupt ribosome biogenesis, a fundamental process for protein synthesis. The compound 9-aminoacridine has been shown to inhibit both the transcription of ribosomal RNA (pre-rRNA) by RNA polymerase I and the subsequent processing of these precursors into mature ribosomes. mdpi.com This dual inhibition effectively shuts down the cell's protein production machinery. Studies have also shown that compounds like Acridine Orange can directly inhibit protein synthesis. nih.gov

Modulation of Efflux/Influx Pumps in Fungal Cells

The emergence of multidrug resistance (MDR) in fungal pathogens is a major clinical challenge, often mediated by the overexpression of efflux pumps that actively transport antifungal drugs out of the cell. nih.govotago.ac.nz These pumps, which include ATP-binding cassette (ABC) and major facilitator superfamily (MFS) transporters, prevent drugs from reaching their intracellular targets. biomedpharmajournal.org

Acridone derivatives have been identified as potential MDR modulators. nih.gov They can interact with components of the efflux pump system, such as the P-glycoprotein (P-gp) transporter, ATP, and Mg2+. nih.gov By inhibiting the function of these pumps, acridone compounds can restore the susceptibility of resistant fungal strains, such as Candida albicans, to conventional antifungal agents. nih.gov This chemosensitizing effect makes them valuable candidates for use in combination therapy to overcome fungal drug resistance. nih.gov

Mechanism of Action Against Herpes Viruses (Blocking Topoisomerase Binding)

Acridone derivatives have been evaluated as potential antiviral agents, particularly against herpes simplex virus (HSV). nih.govnih.gov One of the key cellular targets investigated for these compounds is the nuclear enzyme DNA topoisomerase II, which is essential for managing DNA topology during replication. nih.gov

Some acridine-based compounds, such as amsacrine, are known topoisomerase II "poisons," meaning they stabilize the transient enzyme-DNA cleavage complex, leading to permanent DNA strand breaks. researchgate.net However, research on other acridine and acridone analogues developed as anti-herpes agents suggests a different mechanism. These compounds were found to inhibit the catalytic activity of topoisomerase II, not by acting as poisons, but most likely by blocking the binding of the topoisomerase enzyme to DNA, a mechanism similar to that of the anticancer agent aclarubicin. researchgate.netscilit.com

It is important to note that the role of topoisomerase II as the primary antiviral target for all acridones is not definitive. A study on a series of 1,3-dihydroxyacridone derivatives found an inverse relationship between their activity as selective anti-HSV agents and their ability to inhibit the enzyme, suggesting that DNA topoisomerase II was likely not the critical antiviral target for those specific analogues. nih.govresearchgate.net

Interaction with G-quadruplex Regions of DNA in Antiviral Activity

The this compound scaffold belongs to the acridine class of compounds, which are known to interact with non-canonical DNA structures like G-quadruplexes (G4s). These structures are found in guanine-rich regions of DNA and RNA and are involved in regulating key cellular processes. mdpi.com The presence and role of G4s in viral genomes have made them an attractive target for antiviral therapies. mdpi.com The antiviral strategy involves the use of small molecules, known as G4 ligands, that can selectively bind to and stabilize these structures, thereby disrupting viral replication and other essential life cycle processes. mdpi.comnih.gov

The antiviral mechanism of G4 ligands can be multifaceted. By stabilizing G4 structures within viral genomes, these compounds can inhibit the processes of replication and transcription. nih.gov For instance, in the Herpes Simplex Virus-1 (HSV-1), G4 ligands have been shown to interact with and stabilize the abundant G4-forming sequences in the viral genome. mdpi.com Similarly, for HIV-1, a G-quadruplex region in the long terminal repeat (LTR) promoter has been identified as a target. nih.gov Stabilization of this G4 structure by acridine derivatives like BRACO-19 has been shown to inhibit promoter activity and interfere with the reverse transcription process, demonstrating a clear antiviral effect. nih.gov

The planar aromatic surface of acridine derivatives is a key feature that allows them to stack effectively with the external G-tetrads of the G-quadruplex structure. nih.gov This interaction can lead to the inhibition of viral enzymes, such as reverse transcriptase, by blocking their progression along the nucleic acid template. nih.gov Research has demonstrated that targeting these viral G4s can be a potent antiviral strategy, as these structures are crucial for various stages of the viral life cycle, including replication, transcription, translation, and integration. nih.gov

| Virus | G4 Location | Effect of G4 Ligand Stabilization | Example Ligand Class |

| HIV-1 | Long Terminal Repeat (LTR) Promoter, RNA Genome | Inhibition of promoter activity, Inhibition of reverse transcription nih.gov | Trisubstituted Acridines (e.g., BRACO-19) nih.gov |

| HSV-1 | Terminal Inverted Repeats, Promoters of Immediate Early Genes | Inhibition of polymerase progression, Trapping of virus particles in vesicles mdpi.comresearchgate.net | Porphyrins (e.g., TMPyP4) mdpi.comresearchgate.net |

| KSHV | mRNA of Latency-Associated Nuclear Protein (LANA) | Inhibition of protein translation mdpi.com | Porphyrins (e.g., TMPyP4) mdpi.com |

| HCV | RNA Genome | Inhibition of RNA-dependent RNA polymerase, Inhibition of gene expression mdpi.com | Porphyrins (e.g., TMPyP4) mdpi.com |

Protein Binding and Interaction Studies

The biological activity of compounds based on the this compound scaffold is intrinsically linked to their ability to bind to and interact with various biomolecules, including proteins and nucleic acids. These interactions are governed by the law of mass action for reversible processes and are fundamental to understanding the compound's mechanism of action. nih.gov

The binding affinity, often quantified by the dissociation constant (Kd), measures the strength of the interaction between a ligand, such as an acridinone (B8587238) derivative, and its biological target. nih.gov Acridine derivatives are well-documented for their ability to bind to DNA, primarily through intercalation. morressier.comwiserpub.com This interaction involves the insertion of the planar acridine ring system between the base pairs of the DNA double helix. morressier.comwiserpub.com

Spectroscopic methods, such as UV-Vis absorption titration, are commonly used to study these interactions. When acridinone derivatives bind to DNA, changes in their absorption spectra, such as hypochromism (a decrease in absorbance), are observed. researchgate.net The magnitude of this hypochromism can be used to infer the strength of the interaction. researchgate.net Studies on various acridine derivatives have reported binding constants (Kb) in the range of 10⁴ to 10⁵ M⁻¹, indicating a strong binding affinity for DNA. For example, a series of 3,9-disubstituted acridines showed binding constants with calf thymus DNA (ctDNA) ranging from 2.81 to 9.03 × 10⁴ M⁻¹.

Beyond DNA, these compounds also interact with proteins, particularly enzymes involved in DNA processing like topoisomerases. The inhibition of these enzymes is a key mechanism for the anticancer activity of many acridine derivatives. nih.govnih.gov For instance, certain acridinyl-triazole hybrids have shown potent inhibitory activity against topoisomerase IIB, with IC₅₀ values in the sub-micromolar range, comparable to the standard drug doxorubicin. nih.gov

| Compound Type | Biomolecule Target | Binding/Inhibition Metric | Observed Value |

| 3,9-Disubstituted Acridines | ctDNA | Binding Constant (Kb) | 2.81–9.03 × 10⁴ M⁻¹ |

| Acridinyl-triazole Hybrid (Compound 8) | Topoisomerase IIB | IC₅₀ | 0.52 µM nih.gov |

| Acridinyl-triazole Hybrid (Compound 9) | Topoisomerase IIB | IC₅₀ | 0.86 µM nih.gov |

| Doxorubicin (Reference) | Topoisomerase IIB | IC₅₀ | 0.83 µM nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Potency and Selectivity

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of the acridinone scaffold. These studies investigate how modifications to the chemical structure, such as the addition or alteration of substituent groups at different positions, affect the compound's biological activity and selectivity. nih.gov

The biological potency of acridine derivatives is highly dependent on both the type of substituent and its position on the tricyclic ring system. nih.gov For instance, in studies of 9-aminoacridine-4-carboxamides, the nature of substituents has been shown to significantly influence antitumor activity. The presence of weakly basic groups in a side chain can lead to lower in vitro potency. nih.gov

Furthermore, the position of a substituent can be even more critical than its chemical nature. nih.gov Research on various substituted acridines revealed that substitution at the 5th position had a profound positive effect on antileukemic activity, whereas substitutions at the 7th and 8th positions conferred enhanced selectivity for human colon carcinoma cells. nih.gov The presence of electron-withdrawing groups can also be significant; they can render the acridine molecule neutral at physiological pH, which may not be favorable for cytotoxicity if the activity relies on the compound existing as a cation. nih.gov The linker connecting side chains to the acridine core also plays a role; replacing a sulfonamide linker with a carboxamide (-CONH) group was found to stabilize the drug-DNA complex. nih.gov

| Position of Substitution | Nature of Substituent/Linker | Impact on Biological Activity |

| Side Chain | Weakly basic groups | Decreased in vitro potency nih.gov |

| Position 5 | Various | Profound positive effect on antileukemic activity nih.gov |

| Positions 7 and 8 | Various | Enhanced selectivity for HCT-8 human colon carcinoma nih.gov |

| General | Electron-withdrawing groups | Can lead to neutral molecule at physiological pH, potentially reducing activity nih.gov |

| Position 4 Linker | Sulfonamide vs. Carboxamide | Carboxamide (-CONH) group stabilizes the DNA-drug complex compared to sulfonamide nih.gov |

The defining structural characteristic of the acridine and acridinone nucleus is its planar, aromatic tricyclic system. morressier.comwiserpub.comresearchgate.net This planarity is fundamental to its primary mechanism of DNA interaction: intercalation. morressier.comwiserpub.com Intercalation is the process where a planar molecule inserts itself between the stacked base pairs of the DNA double helix. morressier.comwiserpub.com

This insertion is stabilized by π-π stacking interactions between the aromatic system of the acridinone ring and the nucleic acid bases. wiserpub.com The result of this interaction is a distortion of the DNA structure, causing it to lengthen and unwind. This structural alteration can physically block the progression of enzymes like DNA and RNA polymerases, thereby inhibiting replication and transcription and ultimately leading to cellular effects like the interruption of the cell cycle. morressier.comwiserpub.com The stabilization of the DNA duplex through intercalation is also evidenced by an increase in its melting temperature (Tm). Studies have shown that acridine derivatives can increase the Tm of DNA by 10–14 °C, which is a hallmark of an intercalative binding mode. nih.gov

Role of Halogenation Pattern on Biological Activity

The introduction of halogen atoms, such as bromine, into the acridone scaffold can significantly impact the molecule's physicochemical properties and, consequently, its biological activity. The position and nature of the halogen substituent are critical determinants of the resulting pharmacological profile. The 2,7-disubstitution pattern is of particular interest as it places the substituents on the outer rings of the acridone system, which can influence interactions with biological targets.

Research on various heterocyclic compounds has demonstrated that halogenation can enhance biological efficacy. For instance, studies on flavonoid derivatives have shown that the presence of bromine or chlorine atoms can lead to significant antibacterial activity researchgate.net. This is often attributed to the ability of halogens to increase lipophilicity, thereby improving cell membrane penetration, and to participate in halogen bonding, a type of non-covalent interaction that can contribute to ligand-receptor binding.

While direct and extensive biological studies on this compound are not widely reported in the public domain, the synthesis of 2,7-dibromoacridine-9-carboxylic acid has been documented, indicating the feasibility of accessing this scaffold for further investigation researchgate.net. The biological potential of bromo-substituted acridones can be inferred from related compounds. For example, various iodo-acridone derivatives have been evaluated as agents for targeted radionuclide and/or chemotherapy for melanoma, owing to their affinity for melanin nih.gov. This suggests that halogenated acridones can be designed to target specific tissues or cell types.

The table below summarizes the impact of halogenation on the biological activity of acridone and related heterocyclic scaffolds based on available research.

| Compound Class | Halogen Substitution | Observed Biological Effect |

| Flavonoids | Bromine, Chlorine | Enhanced antibacterial activity |

| Acridones | Iodine | Affinity for melanin, potential for targeted radionuclide therapy |

| 9-Aminoacridines | Chlorine | Antiviral activity against SARS-CoV-2, dependent on the overall substitution pattern acs.org |

It is important to note that the effect of halogenation is context-dependent and is influenced by the presence of other substituents on the acridone ring. Structure-activity relationship (SAR) studies on various acridone derivatives have revealed that the interplay between different functional groups ultimately dictates the biological outcome nih.govnih.gov. Therefore, the 2,7-dibromo substitution on the 10H-acridin-9-one core is expected to confer a unique set of properties that warrant further investigation to fully elucidate its therapeutic potential.

Potential for Combinatorial Therapies and Hybrid Molecules

The this compound scaffold holds considerable promise for the development of novel therapeutic strategies, including combinatorial therapies and the design of hybrid molecules. These approaches aim to enhance therapeutic efficacy, overcome drug resistance, and reduce off-target effects.

Combinatorial Therapies:

The concept of combination therapy, where two or more drugs are administered together, is a cornerstone of modern medicine, particularly in oncology. Acridine derivatives have been explored in this context. For instance, certain acridine compounds have shown the ability to overcome multidrug resistance in tumor cells, making them potential candidates for use in combination with conventional chemotherapeutic agents acs.org. While specific studies involving this compound in combination regimens are not yet available, its structural features suggest it could be a valuable component. The bromine atoms could influence its interaction with drug efflux pumps or other resistance mechanisms, potentially re-sensitizing resistant cancer cells to other treatments.

Hybrid Molecules:

The design of hybrid molecules involves covalently linking two or more pharmacophores to create a single chemical entity with multiple modes of action. This strategy has been successfully applied to the acridine scaffold to generate novel compounds with improved biological profiles.

The synthesis of hybrid molecules often involves linking the acridine core to another bioactive moiety through a suitable spacer. The this compound scaffold provides reactive sites for the attachment of other pharmacophores. For example, the aromatic rings can be further functionalized, or the nitrogen at the 10-position can be a point of attachment.

Examples of hybrid molecule strategies involving the acridine scaffold that could be adapted for the 2,7-dibromo derivative include:

Acridine-Platinum Complexes: The combination of an acridine derivative with a platinum-based cytotoxic agent has been explored to create hybrid compounds with enhanced anticancer activity nih.gov. The acridine moiety can act as a DNA intercalator, while the platinum complex forms covalent adducts with DNA, leading to a synergistic effect.

Acridine-Triazole Hybrids: The "click" chemistry approach has been used to synthesize acridine-triazole conjugates. These hybrid molecules have demonstrated significant cancer cell growth inhibition and topoisomerase II inhibitory activity. The 2,7-dibromo scaffold could be incorporated into such hybrids to potentially modulate their activity and selectivity.